molecular formula C5H10N2S B12358544 2-Thiono-6-methyltetrahydropyrimidin

2-Thiono-6-methyltetrahydropyrimidin

Cat. No.: B12358544
M. Wt: 130.21 g/mol
InChI Key: XNNIDXFRCYZKDF-UHFFFAOYSA-N
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Description

4-METHYL-3H-PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities. The presence of a thione group (C=S) in the 2-position of the pyrimidine ring makes this compound particularly interesting for various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-METHYL-3H-PYRIMIDINE-2-THIONE typically involves the cyclization of chalcones with thiourea in the presence of a base such as sodium hydroxide. This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired pyrimidine-thione compound .

Industrial Production Methods: Industrial production methods for 4-METHYL-3H-PYRIMIDINE-2-THIONE often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-METHYL-3H-PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-METHYL-3H-PYRIMIDINE-2-THIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-3H-PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Uniqueness: 4-METHYL-3H-PYRIMIDINE-2-THIONE is unique due to its specific substitution pattern and the presence of both a methyl group and a thione group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

4-methyl-1,3-diazinane-2-thione

InChI

InChI=1S/C5H10N2S/c1-4-2-3-6-5(8)7-4/h4H,2-3H2,1H3,(H2,6,7,8)

InChI Key

XNNIDXFRCYZKDF-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(=S)N1

Origin of Product

United States

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